N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15687141
Molecular Formula: C23H16Cl2N6O3S
Molecular Weight: 527.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16Cl2N6O3S |
|---|---|
| Molecular Weight | 527.4 g/mol |
| IUPAC Name | N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H16Cl2N6O3S/c24-17-9-7-16(8-10-17)22-28-29-23(30(22)18-4-2-1-3-5-18)35-14-21(32)27-26-13-15-6-11-19(25)20(12-15)31(33)34/h1-13H,14H2,(H,27,32)/b26-13+ |
| Standard InChI Key | NZKYOUUESAANCG-LGJNPRDNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Introduction
Structural Features
The compound's structure includes:
-
Hydrazide Group: Linked to a triazole ring, which is known for diverse biological activities.
-
Triazole Ring: Substituted with 4-chlorophenyl and phenyl groups, enhancing its potential for biological interactions.
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Chloro and Nitro Substituents: These functional groups are known to influence the compound's reactivity and biological activity.
| Structural Component | Description | Biological Significance |
|---|---|---|
| Hydrazide Group | Forms part of the compound's backbone, facilitating potential biological interactions. | Known for its role in forming stable complexes with metals and biological molecules. |
| Triazole Ring | Central to the compound's structure, providing a scaffold for diverse biological activities. | Exhibits antifungal, anti-inflammatory, and other pharmacological properties depending on substituents. |
| Chloro and Nitro Substituents | Influence the compound's reactivity and potential biological activity. | Can enhance or inhibit biological interactions based on their position and environment. |
Potential Biological Activities
Compounds containing triazole rings are recognized for their broad spectrum of biological activities, including antifungal, anti-inflammatory, and antimicrobial effects. The specific biological activities of N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide require further investigation, but its structural components suggest significant potential.
| Potential Biological Activity | Mechanism/Target | Significance |
|---|---|---|
| Antifungal Activity | Inhibition of fungal enzymes or cell wall synthesis. | Important for treating fungal infections. |
| Anti-inflammatory Activity | Inhibition of inflammatory pathways or mediators. | Relevant for managing inflammatory conditions. |
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